molecular formula C12H23ClN2O2 B1311530 1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride CAS No. 1052527-10-2

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride

Cat. No. B1311530
M. Wt: 262.77 g/mol
InChI Key: PGEDGFZSJWRJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acidhydrochloride” is a chemical compound with the molecular formula C12H22N2O2.HCl . It is used for pharmaceutical testing and as a reference standard for accurate results .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acid hydrochloride has been instrumental in facilitating complex chemical syntheses and understanding molecular structures. For instance, Purkayastha et al. (2010) presented a novel cascade of reactions leading to pipecolic acid derivatives, highlighting the use of specific functional groups as acetonyl cation equivalents under acidic conditions (Purkayastha et al., 2010). Similarly, Bing (2005) described the synthesis of Donepezil hydrochloride, showcasing the utility of specific piperidine derivatives in complex organic syntheses (Bing, 2005).

Structural Characterization and Material Studies

The compound has also been a focus in studies aimed at understanding material structures and properties. Dega-Szafran et al. (2006) explored the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, providing insights into the molecular arrangements, hydrogen bonding patterns, and spectral characteristics of these materials (Dega-Szafran et al., 2006). Additionally, Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in a series of related compounds, shedding light on the tautomeric forms and specific molecular interactions (Katrusiak et al., 2011).

Pharmaceutical Process Development

The compound's derivatives have been integral in pharmaceutical process development. For example, Atkins et al. (2003) detailed the development of a manufacturing route for a GPIIb/IIIa receptor antagonist, highlighting the complexities and steps involved in the synthesis of related compounds (Atkins et al., 2003).

Future Directions

The future directions for “1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acidhydrochloride” are not clear from the available resources. Its use in pharmaceutical testing suggests it may have potential applications in drug development or biomedical research.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEDGFZSJWRJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride

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